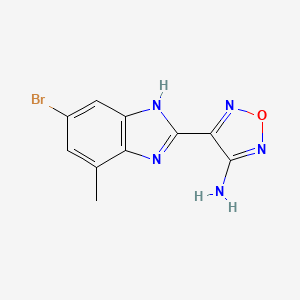![molecular formula C17H25N3OS B7356605 2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one](/img/structure/B7356605.png)
2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, pharmacology, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one is not fully understood, but it is believed to involve the modulation of various biological targets. In cancer cells, it has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of apoptosis and cell cycle arrest. In inflammation, it has been demonstrated to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, it has been suggested to enhance the activity of neurotrophic factors, promoting neuronal survival and growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific biological target being modulated. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In inflammation, it has been demonstrated to reduce the production of pro-inflammatory cytokines, leading to the attenuation of the inflammatory response. In neurodegenerative diseases, it has been suggested to promote neuronal survival and growth, leading to the potential restoration of neurological function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, its diverse range of applications makes it a versatile compound for various scientific fields. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development as a drug candidate.
Orientations Futures
There are several future directions for the research and development of 2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one. One potential direction is the exploration of its application as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of its potential as a fluorescent probe for imaging and sensing applications. Additionally, further research is needed to elucidate its mechanism of action and identify its specific biological targets. Overall, the compound's potential for various applications makes it a promising candidate for further research and development.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. Its relatively simple synthesis method, diverse range of applications, and potential as a drug candidate make it a promising compound for further research and development. However, further research is needed to fully understand its mechanism of action and identify its specific biological targets.
Méthodes De Synthèse
The synthesis of 2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one involves the reaction of 2-aminobenzonitrile with tert-butyl ethyl sulfide in the presence of a base, followed by the addition of formaldehyde and hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis method is relatively straightforward and can be performed under mild reaction conditions, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one has been extensively studied for its potential application in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In pharmacology, it has been explored for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. In biotechnology, it has been utilized as a fluorescent probe for imaging and sensing applications. Overall, the compound's diverse range of applications makes it a promising candidate for further research and development.
Propriétés
IUPAC Name |
2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-5-20(10-11-22-17(2,3)4)12-15-18-14-9-7-6-8-13(14)16(21)19-15/h6-9H,5,10-12H2,1-4H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZVXHOVIOOFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCSC(C)(C)C)CC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[(E)-N-acetyl-N'-[(E)-pyridin-2-ylmethylideneamino]carbamimidoyl] ethanethioate](/img/structure/B7356538.png)
![4-(2-methylphenyl)-1-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7356547.png)
![4-(2,5-dimethylphenyl)-1-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7356563.png)
![2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol](/img/structure/B7356569.png)
![2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7356573.png)
![N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-(methylamino)acetamide](/img/structure/B7356575.png)
![2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7356580.png)
![N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7356600.png)
![6-(2,2-Dimethyl-3-phenylmethoxypropanoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356609.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356623.png)

![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)